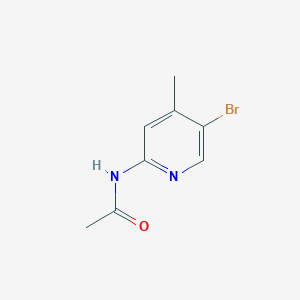

N-(5-Bromo-4-methylpyridin-2-yl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(5-bromo-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJCOPBDWMWUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569678 | |

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-82-8 | |

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Bromo-4-methylpyridin-2-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-4-methylpyridin-2-yl)acetamide is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures, particularly for kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its application in the development of targeted therapeutics. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Substituted pyridine derivatives are privileged structures in drug discovery, appearing in a multitude of approved therapeutic agents. The unique electronic and steric properties of the pyridine ring, combined with the strategic placement of functional groups, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This compound, with its bromo, methyl, and acetamido moieties, presents a versatile platform for chemical elaboration. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. The acetamido group can participate in hydrogen bonding interactions, often crucial for binding to biological targets, while the methyl group can influence solubility and steric interactions within a binding pocket. This guide will delve into the essential chemical aspects of this compound, providing a robust foundation for its use in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical intermediate.

| Property | Value | Reference |

| CAS Number | 142404-82-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉BrN₂O | [1][2][3][4][5] |

| Molecular Weight | 229.07 g/mol | [1][2][3][4][5] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not explicitly available in searched literature. | |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and methanol. |

Safety Information:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the regioselective bromination of 2-amino-4-methylpyridine, followed by the acylation of the resulting intermediate.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The critical first step is the selective bromination of 2-amino-4-methylpyridine at the 5-position. The use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF) provides high regioselectivity and yield, minimizing the formation of di-brominated or other isomeric by-products.[6][7][8]

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the resulting solution in an ice bath.[6]

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period that allows for effective temperature control.[6]

-

Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water, which will induce the precipitation of a brown solid.[6][7]

-

Purification: Collect the precipitate by filtration using a Büchner funnel and wash it thoroughly with water.[6] The dried brown solid is then washed with 164 ml of acetonitrile to remove impurities.[7] After a final filtration and drying, the desired product, 2-amino-5-bromo-4-methylpyridine, is obtained as a brown solid with a reported yield of approximately 80%.[6][7]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ability to provide a low concentration of bromine in situ, which helps in controlling the reaction and enhancing regioselectivity, thereby minimizing over-bromination.

-

N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the starting materials and reagents, promoting a homogenous reaction environment.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the bromination reaction and to prevent the formation of undesired by-products.

Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

Step 2: Acetylation of 2-Amino-5-bromo-4-methylpyridine

The final step involves the acylation of the amino group of 2-amino-5-bromo-4-methylpyridine to yield this compound. This is a standard N-acylation reaction, typically carried out using acetic anhydride in the presence of a base like pyridine, which also serves as the solvent.

Generalized Experimental Protocol:

-

Reaction Setup: Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the solution to 0°C using an ice bath and add acetic anhydride (1.1-1.5 equivalents) dropwise.

-

Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a common and efficient acetylating agent that is readily available.

-

Pyridine: Pyridine serves a dual role as a solvent and a base to neutralize the acetic acid by-product of the reaction, driving the equilibrium towards the formation of the amide.

Caption: Inhibition of the p38 MAP Kinase Pathway.

While specific publicly disclosed clinical candidates directly derived from this compound are not detailed in the searched literature, numerous patents describe the use of closely related 2-acetamidopyridine derivatives as kinase inhibitors for the treatment of various cancers and inflammatory conditions. [9]The structural motif of this compound provides a validated starting point for the design and synthesis of novel therapeutics targeting a wide range of kinases.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its straightforward two-step synthesis from readily available starting materials, combined with its versatile chemical functionality, makes it an attractive scaffold for the construction of complex bioactive molecules. Its established role as a precursor to potent kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, underscores its importance in the ongoing search for novel therapeutics. This guide provides the essential technical information and procedural knowledge to enable researchers and scientists to effectively utilize this compound in their research endeavors.

References

- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Chempure Private Limited. (2025). This compound, 98%.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.

- Achmem. (n.d.). This compound.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.

- CymitQuimica. (n.d.). N-(5-Bromo-2-methylpyridin-3-yl)acetamide.

- NIH. (n.d.). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.

- Appchem. (n.d.). This compound | 142404-82-8 | C8H9BrN2O.

- Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

- Adooq Bioscience. (n.d.). p38-MAPK inhibitors.

- PubMed. (n.d.). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- BOC Sciences. (n.d.). p38 Inhibitors and p38 Signaling Pathway.

- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-.

- Tocris Bioscience. (n.d.). p38 MAPK Inhibitors.

- ChemUniverse. (n.d.). This compound [P81538].

- Benchchem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- NIH. (n.d.). N-(5-Bromopyridin-2-yl)acetamide - PMC.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2.

- Appchem. (n.d.). This compound | 142404-82-8 | C8H9BrN2O.

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. achmem.com [achmem.com]

- 3. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound 98% 142404-82-8 | Chempure [chempure.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of N-(5-Bromo-4-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-4-methylpyridin-2-yl)acetamide is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a bromine atom and an acetamido group on the methylpyridine scaffold, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the molecular structure of this compound, including a detailed synthesis protocol, in-depth analysis of its spectroscopic characteristics, and a discussion of its potential role in drug development based on the activities of structurally related compounds.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged structure in drug design. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

Halogenation, particularly bromination, of the pyridine ring is a common strategy to enhance binding affinity to target proteins and to introduce a reactive handle for further synthetic modifications via cross-coupling reactions. The acetamido group, on the other hand, can act as a hydrogen bond donor and acceptor, contributing to target engagement. The combination of these features in this compound makes it a valuable building block for the development of novel therapeutic agents. Structurally similar compounds have shown promise as antibacterial agents and kinase inhibitors, highlighting the potential of this molecular framework.[1][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-Amino-5-bromo-4-methylpyridine. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Pathway

Caption: Synthesis workflow for this compound.

Experimental Protocol

Part A: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Precursor) [3]

-

Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in N,N-Dimethylformamide (DMF).

-

Cooling: Cool the flask in an ice bath to 0°C.

-

Bromination: Prepare a solution of N-Bromosuccinimide (NBS) in DMF and add it dropwise to the cooled solution of 2-amino-4-methylpyridine. The use of NBS as a brominating agent is crucial as it provides a source of electrophilic bromine under mild conditions, leading to regioselective bromination at the electron-rich 5-position of the pyridine ring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation and Filtration: Upon completion, add water to the reaction mixture to precipitate the product. Filter the resulting solid using a Buchner funnel and wash it thoroughly with water.

-

Purification: The crude product can be further purified by washing with acetonitrile to yield the desired 2-amino-5-bromo-4-methylpyridine.

Part B: Synthesis of this compound (Target Molecule) [4]

-

Reactant Mixture: In a Schlenk flask, combine 2-amino-5-bromo-4-methylpyridine and acetonitrile.

-

Acetylation: Add acetic anhydride to the mixture. The lone pair of electrons on the amino nitrogen of the precursor acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress can be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is evaporated. Water is then added dropwise to precipitate the crude product.

-

Isolation and Purification: The precipitate is filtered, washed with deionized water, and dried to afford N-(5-bromo-2-methylpyridin-3-yl)acetamide as a solid.[4] Further purification can be achieved by recrystallization.

Structural Elucidation: A Spectroscopic and Crystallographic Perspective

The definitive structure of this compound is established through a combination of spectroscopic techniques and, when available, X-ray crystallography.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and acetamido groups. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridine ring, the carbonyl carbon of the acetamido group, and the methyl carbon of the acetamido group.[5][6] |

| Mass Spec. | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely show the loss of the acetyl group. |

Note: The following are predicted spectral data based on the closely related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide.[4]

Predicted ¹H NMR (in CDCl₃):

-

A singlet for the pyridine proton around δ 7.4-7.8 ppm.

-

A singlet for the other pyridine proton around δ 7.8-8.2 ppm.

-

A singlet for the methyl group on the pyridine ring around δ 2.5-2.7 ppm.

-

A singlet for the methyl group of the acetamido moiety around δ 2.4-2.6 ppm.

-

A broad singlet for the NH proton, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR (in CDCl₃ + CD₃OD):

-

Methyl carbon (pyridine): ~δ 16.5 ppm

-

Methyl carbon (acetamide): ~δ 24.1 ppm

-

Pyridine carbons: ~δ 112.3, 127.9, 147.2, 150.0 ppm

-

Carbonyl carbon: ~δ 169.1 ppm

Crystallographic Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-(4-Bromo-phen-yl)-N-(5-methyl-pyridin-2-yl)acetamide and N-(5-Bromopyridin-2-yl)acetamide, provides valuable insights into the expected molecular geometry and intermolecular interactions.[7][8]

Expected Structural Features:

-

The pyridine ring will be essentially planar.

-

The acetamido group will be nearly coplanar with the pyridine ring, with a small dihedral angle between the two planes.

-

Intermolecular Interactions: In the solid state, it is anticipated that the molecules will be linked by N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of adjacent molecules, forming chains or more complex networks.[8][9][10] C-H···O and C-H···N interactions may also contribute to the overall crystal packing.[7] The presence of the bromine atom could lead to halogen bonding interactions in the solid state.

Caption: Expected intermolecular hydrogen bonding in the crystal lattice.

Applications in Drug Discovery and Development

The this compound scaffold is a key intermediate in the synthesis of compounds with potential therapeutic value. The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the exploration of a wide chemical space in the search for potent and selective drug candidates.

Substituted acetamides are known to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[11][12] The acetamido group can mimic the acetyl-lysine binding motif, making it a relevant fragment for the design of inhibitors for bromodomains, which are implicated in cancer and inflammation.[2][13] Furthermore, pyridine-containing compounds are prevalent in a variety of approved drugs, underscoring the therapeutic potential of this heterocyclic core.

Conclusion

This compound is a well-defined chemical entity with a molecular structure that is readily accessible through established synthetic routes. Its characterization relies on standard spectroscopic techniques, and its solid-state structure is predicted to be stabilized by a network of hydrogen bonds. The true value of this compound for drug development professionals lies in its potential as a versatile building block for the creation of novel, biologically active molecules. The strategic placement of the bromo and acetamido functionalities on the methylpyridine scaffold provides a solid foundation for the rational design of next-generation therapeutics.

References

- The Royal Society of Chemistry. (n.d.). 4.

- Fun, H. K., Ooi, C. W., Prakash, S., & Narayana, B. (2012). 2-(4-Bromo-phen-yl)-N-(5-methyl-pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2526. [Link]

- Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (n.d.). ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate.

- Fun, H. K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]

- Jasinski, J. P., Golen, J. A., Yathirajan, H. S., Narayana, B., & Poojary, B. (2013). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o891. [Link]

- Paget, S. D., Boggs, C. M., Foleno, B. D., Goldschmidt, R. M., Hlasta, D. J., Weidner-Wells, M. A., Werblood, H. M., Bush, K., & Macielag, M. J. (2006). Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements. Bioorganic & Medicinal Chemistry Letters, 16(17), 4537–4542. [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- SpectraBase. (n.d.). acetamide, 2-bromo-N-(5-chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)- - Optional[1H NMR] - Spectrum.

- Kumar, D., Kumar, N., Singh, J., & Shahar, Y. A. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientia Pharmaceutica, 82(3), 557–572. [Link]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.

- Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate.

- National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-.

- SpectraBase. (n.d.). Acetamide, N-(5-bromo-2-pyridyl)-2-(5-methyl-1,3,4-thiadiazol-2-ylthio)- - Optional[MS (GC)] - Spectrum.

- He, G., et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 27(24), 115157. [Link]

- Hewings, D. S., et al. (2011). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

- Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- Farooqui, M., Bora, R., & Patil, C. R. (2009). Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. European Journal of Medicinal Chemistry, 44(2), 794–799. [Link]

- Saxena, M., Gaur, S., Prathipati, P., & Saxena, A. K. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8249–8258. [Link]

- PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide.

- SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts.

- Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5.

Sources

- 1. Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Bromo-phen-yl)-N-(5-methyl-pyridin-2-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to N-(5-Bromo-4-methylpyridin-2-yl)acetamide in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of N-(5-Bromo-4-methylpyridin-2-yl)acetamide (CAS No. 142404-82-8), a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, synthetic chemists, and drug development professionals, this document elucidates the compound's chemical attributes, provides validated protocols for its multi-step synthesis, and contextualizes its strategic importance, particularly as a key intermediate in the development of targeted therapeutics such as Polo-like kinase 4 (PLK4) inhibitors. The guide integrates established synthetic methodologies with mechanistic insights, ensuring a robust understanding of the causality behind experimental choices. All protocols are presented with a focus on reproducibility and self-validation.

Introduction: The Emerging Role of Substituted Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its versatile reactivity and its presence in numerous FDA-approved therapeutics. Within this broad class, this compound has emerged as a particularly valuable intermediate. Its strategic placement of a bromine atom, a methyl group, and an acetamido group on the pyridine ring offers a trifecta of synthetic handles for the construction of complex molecular architectures.

The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. This feature is instrumental in the exploration of the chemical space around the pyridine core to optimize interactions with the active sites of target proteins. The acetamido group, in turn, provides a hydrogen bond donor and can influence the overall conformation and solubility of the final molecule. This unique combination of features has positioned this compound as a key building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This guide will systematically deconstruct the synthesis, characterization, and application of this important molecule, providing a comprehensive resource for its effective utilization in drug discovery programs.

Physicochemical Properties and Molecular Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design. The key molecular data are summarized in the table below.

| Property | Value |

| CAS Number | 142404-82-8[1] |

| Molecular Formula | C₈H₉BrN₂O[1] |

| Molecular Weight | 229.07 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=NC=C1Br)NC(=O)C |

| Appearance | (Predicted) Off-white to pale yellow solid |

| Solubility | (Predicted) Soluble in methanol, DMSO, and chlorinated solvents |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the regioselective bromination of 2-Amino-4-methylpyridine, followed by the acetylation of the resulting intermediate.

Step 1: Synthesis of the Precursor, 2-Amino-5-bromo-4-methylpyridine

The critical first step is the regioselective bromination of 2-Amino-4-methylpyridine. The use of N-Bromosuccinimide (NBS) as the brominating agent provides high selectivity for the 5-position, a consequence of the directing effects of the amino and methyl groups on the pyridine ring. The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible and electronically favored, leading to the desired isomer as the major product.

Experimental Protocol: Regioselective Bromination

-

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-4-methylpyridine (1.0 eq.) in DMF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve NBS (1.0 eq.) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylpyridine over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water.

-

Further purify the crude product by washing with cold acetonitrile to remove any residual impurities.

-

Dry the resulting solid under vacuum to yield 2-Amino-5-bromo-4-methylpyridine as a pale-yellow solid.

-

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Step 2: Acetylation to this compound

The final step involves the acetylation of the amino group of 2-Amino-5-bromo-4-methylpyridine. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol: Acetylation

-

Materials:

-

2-Amino-5-bromo-4-methylpyridine

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 2-Amino-5-bromo-4-methylpyridine (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acetylating agent (1.05 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Caption: Workflow for the acetylation of 2-Amino-5-bromo-4-methylpyridine.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | s | 1H | H-6 (Pyridyl) |

| ~8.15 | s | 1H | H-3 (Pyridyl) |

| ~7.80 | br s | 1H | NH (Amide) |

| ~2.45 | s | 3H | CH₃ (Pyridyl) |

| ~2.20 | s | 3H | CH₃ (Acetyl) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (Amide) |

| ~150.5 | C-2 (Pyridyl) |

| ~148.0 | C-4 (Pyridyl) |

| ~141.0 | C-6 (Pyridyl) |

| ~115.0 | C-3 (Pyridyl) |

| ~110.0 | C-5 (Pyridyl) |

| ~24.5 | CH₃ (Acetyl) |

| ~18.0 | CH₃ (Pyridyl) |

Predicted FT-IR and Mass Spectrometry Data

-

FT-IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (~3300-3200 cm⁻¹), C=O stretching of the amide (~1680-1660 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 228 and 230 with an approximate 1:1 ratio, characteristic of a monobrominated compound. A significant fragment would likely be observed corresponding to the loss of the acetyl group ([M-42]⁺).

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors. The brominated pyridine core serves as a scaffold that can be elaborated through various chemical transformations to generate libraries of compounds for screening against different kinases.

The Role in Polo-like Kinase 4 (PLK4) Inhibition

A particularly significant application of the precursor, 2-Amino-5-bromo-4-methylpyridine, and by extension, its acetylated derivative, is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a fundamental process in cell division.[2] Overexpression of PLK4 has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2]

Inhibitors derived from the 2-amino-5-bromopyridine scaffold are designed to compete with ATP for binding to the active site of the PLK4 enzyme. By occupying this site, they block the kinase activity of PLK4, leading to a disruption of centriole duplication and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

The synthesis of these inhibitors often involves a Suzuki or Stille coupling reaction at the 5-position of the pyridine ring, where the bromine atom is substituted with a larger, often heterocyclic, moiety that can form key interactions within the ATP-binding pocket of PLK4.

Caption: The role of this compound in the synthesis of PLK4 inhibitors and their mechanism of action.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, hazard information can be inferred from related compounds. The compound is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of kinase inhibitors, with a notable role in the synthesis of compounds targeting PLK4. This technical guide provides a comprehensive overview of its synthesis, predicted characterization, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery. The detailed protocols and mechanistic insights are intended to facilitate its effective and safe utilization in the laboratory setting.

References

- Appchem. This compound.

- National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

Sources

In-Depth Technical Guide to the Spectral Analysis of N-(5-Bromo-4-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectral data for N-(5-Bromo-4-methylpyridin-2-yl)acetamide, a key intermediate in pharmaceutical synthesis. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from analogous structures. This guide is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Synthesis Overview

This compound is a substituted pyridine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of approximately 229.07 g/mol [1]. Its structure, characterized by a brominated and methylated pyridine ring N-acylated at the 2-position, makes it a versatile building block in medicinal chemistry.

Synthetic Pathway

The synthesis of this compound typically involves a two-step process, starting from 2-amino-4-methylpyridine. The first step is the regioselective bromination of the pyridine ring, followed by the N-acetylation of the resulting amine.

Step 1: Bromination of 2-Amino-4-methylpyridine

The bromination of 2-amino-4-methylpyridine is achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like dimethylformamide (DMF)[2][3]. The reaction is typically carried out at a controlled temperature to ensure the selective formation of 2-amino-5-bromo-4-methylpyridine[2].

Step 2: N-Acetylation of 2-Amino-5-bromo-4-methylpyridine

The subsequent N-acetylation of the 2-amino-5-bromo-4-methylpyridine intermediate is a standard procedure. It can be accomplished by reacting the amine with acetic anhydride or acetyl chloride, often in the presence of a base or in an acidic medium to facilitate the reaction[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons on the pyridine ring, the amide proton, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring[6].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 (Pyridine) | 7.8 - 8.2 | Singlet | 1H | Downfield due to proximity to the electron-withdrawing nitrogen and bromine. |

| H-6 (Pyridine) | 8.1 - 8.5 | Singlet | 1H | Most deshielded aromatic proton, being alpha to the nitrogen atom[7]. |

| NH (Amide) | 8.5 - 9.5 | Broad Singlet | 1H | Chemical shift can be variable and concentration-dependent. |

| CH₃ (Pyridine) | 2.2 - 2.5 | Singlet | 3H | Typical range for a methyl group on an aromatic ring. |

| CH₃ (Acetyl) | 2.0 - 2.3 | Singlet | 3H | Characteristic chemical shift for an acetamido methyl group. |

Causality Behind Predicted Shifts: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 5-position will deshield the aromatic protons, shifting them downfield[6]. The protons at positions 3 and 6 are not adjacent to any other protons on the ring, hence they are expected to appear as singlets. The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and can exchange with deuterium oxide.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 168 - 172 | Typical range for an amide carbonyl carbon[8][9]. |

| C-2 (Pyridine) | 150 - 155 | Carbon attached to the nitrogen and the acetamido group. |

| C-4 (Pyridine) | 145 - 150 | Carbon bearing the methyl group. |

| C-6 (Pyridine) | 140 - 145 | Carbon alpha to the nitrogen. |

| C-3 (Pyridine) | 115 - 120 | Aromatic CH carbon. |

| C-5 (Pyridine) | 110 - 115 | Carbon attached to the bromine atom. |

| CH₃ (Pyridine) | 18 - 22 | Methyl carbon attached to the pyridine ring. |

| CH₃ (Acetyl) | 23 - 27 | Methyl carbon of the acetyl group. |

Expertise in Interpretation: The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegative nitrogen atom[7]. The presence of the bromine atom will also have a notable effect on the chemical shift of C-5. The carbonyl carbon of the amide group is expected to be in the typical downfield region for amides[8][9].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3250 - 3350 | Medium | Characteristic for a secondary amide[10]. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on an aromatic ring[11][12][13]. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the methyl groups. |

| C=O Stretch (Amide I) | 1670 - 1700 | Strong | A strong, sharp peak characteristic of the amide carbonyl group[10]. |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | A result of the N-H bending and C-N stretching interaction in secondary amides[10]. |

| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | A series of bands indicating the pyridine ring[11][12][13]. |

| C-Br Stretch | 500 - 600 | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |

Self-Validating Protocol Insights: When acquiring an IR spectrum, it is crucial to ensure the sample is free of water, as the broad O-H stretch can obscure the N-H stretching region. A dry KBr pellet or a solution in a dry, IR-transparent solvent like chloroform is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion[14][15][16]. There will be two peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z values corresponding to the molecular weight of the compound with each bromine isotope[17].

-

M⁺: m/z ≈ 228 (corresponding to C₈H₉⁷⁹BrN₂O)

-

(M+2)⁺: m/z ≈ 230 (corresponding to C₈H₉⁸¹BrN₂O)

Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecular ion.

Authoritative Grounding in Fragmentation:

-

Loss of ketene (CH₂=C=O): A common fragmentation for N-acetylated compounds, leading to the fragment ion [C₆H₇BrN₂]⁺ at m/z ≈ 185/187.

-

Loss of a bromine radical (Br•): This would result in a fragment at m/z ≈ 149.

-

Formation of the acylium ion: Cleavage of the N-C(O) bond would produce a characteristic acylium ion [CH₃CO]⁺ at m/z = 43.

-

Cleavage of the pyridine ring: Further fragmentation of the pyridine-containing ions can occur, though these pathways are often complex.

Conclusion

The predicted spectral data presented in this guide provide a robust framework for the characterization of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided methodologies and interpretations are grounded in established spectroscopic principles and data from structurally related molecules, ensuring a high degree of scientific integrity.

References

- BenchChem. (2025).

- BenchChem. (2025).

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.

- ScienceDirect. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides.

- ChemUniverse. (n.d.). Order : this compound.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- Bulletin of the Chemical Society of Japan. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a document on the college's website.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Syntheses. (n.d.). Acetamide, N-bromo-.

- NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook.

- SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts.

- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Rochester Medical Center. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from a document on the university's website.

- ResearchGate. (n.d.). 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.

- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Boron Molecular. (n.d.). N-(5-bromo-2-fluorophenyl)acetamide.

- Aladdin. (n.d.). N-(4-bromo-5-fluoro-2-methylphenyl)acetamide.

Sources

- 1. achmem.com [achmem.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. ias.ac.in [ias.ac.in]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tutorchase.com [tutorchase.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the Solubility and Stability of N-(5-Bromo-4-methylpyridin-2-yl)acetamide

Introduction

N-(5-Bromo-4-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount to formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound, offering both theoretical insights and practical methodologies for its characterization.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable protocols for the assessment of this promising molecule. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on related pyridine derivatives and established analytical principles to provide a robust framework for its evaluation.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

| Property | Value/Prediction | Source |

| CAS Number | 142404-82-8 | [1][2][3] |

| Molecular Formula | C₈H₉BrN₂O | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Sealed in dry, Room Temperature | [1] |

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, a comprehensive solubility assessment should be conducted across a range of relevant aqueous and organic media.

Aqueous Solubility

The aqueous solubility of this compound is expected to be influenced by the pH of the medium due to the presence of the pyridine ring, which can be protonated.

Predicted Aqueous Solubility Behavior:

-

Acidic pH: The pyridine nitrogen is likely to be protonated at low pH, forming a cationic species. This would generally lead to an increase in aqueous solubility.

-

Neutral pH: At physiological pH (around 7.4), the compound will likely exist predominantly in its neutral form. Its solubility in this state will be governed by the interplay of its lipophilic (bromo and methyl groups) and hydrophilic (acetamide and pyridine nitrogen) moieties.

-

Alkaline pH: In basic conditions, the compound is expected to remain in its neutral form, and its solubility may be limited.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Aqueous Solubility Determination:

Caption: Workflow for shake-flask solubility measurement.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for purification, formulation, and analytical method development. Based on its structure, this compound is anticipated to exhibit good solubility in polar aprotic solvents and alcohols.

Recommended Solvents for Screening:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Ethyl Acetate

Experimental Protocol for Organic Solvent Solubility:

A similar shake-flask method as described for aqueous solubility can be employed. Alternatively, a rapid screening method using small-scale solvent additions until complete dissolution can provide an initial estimate.

Stability Profile: Ensuring Product Integrity

The chemical stability of this compound is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[4]

Recommended Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Pyridine derivatives can be particularly unstable in alkaline conditions.[6]

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state thermal and photostability, expose the neat API.

-

Stress Application: Expose the samples to the specified conditions for a defined period.

-

Sample Quenching/Neutralization: At various time points, withdraw aliquots and quench the degradation process (e.g., neutralize acid/base, dilute).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradants.

Potential Degradation Pathways:

Based on the structure, potential degradation pathways for pyridine derivatives include:[7][8]

-

Hydrolysis of the acetamide group: This would yield 2-amino-5-bromo-4-methylpyridine and acetic acid. This is a common degradation route for amide-containing compounds.

-

Oxidation of the pyridine ring or methyl group: This could lead to the formation of N-oxides or other oxidized species.

-

Ring opening or modification: Under harsh conditions, the pyridine ring itself may undergo degradation.

Logical Flow for Stability Assessment:

Caption: Forced degradation study workflow.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to separate the intact API from all potential degradation products and impurities.

Key Method Development Considerations:

-

Column Chemistry: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the API and its degradants have significant absorbance is typically used. A photodiode array (PDA) detector is beneficial for assessing peak purity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a potential therapeutic agent. This guide provides a robust framework for the systematic evaluation of these critical properties. By employing the outlined experimental protocols and analytical strategies, researchers can generate the necessary data to support formulation design, define appropriate storage conditions, and ensure the quality and consistency of this promising compound. The insights gained from these studies will be invaluable in navigating the complexities of the drug development process.

References

- J AOAC Int. 2015 Sep-Oct;98(5):1248-59. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

- MDPI.

- ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]

- American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

- MedCrave online.

- Biomedical Journal of Scientific & Technical Research.

- Appchem. This compound | 142404-82-8. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound 98% 142404-82-8 | Chempure [chempure.in]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of N-(5-Bromo-4-methylpyridin-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 2-aminopyridine core, and more specifically its substituted derivatives, has emerged as one such promising scaffold. This technical guide delves into the potential therapeutic applications of a specific derivative, N-(5-Bromo-4-methylpyridin-2-yl)acetamide, a compound poised at the intersection of compelling structural features and unexplored biological activity. While direct, in-depth studies on this particular molecule are nascent, a wealth of data on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. This document will synthesize this existing knowledge, offering a forward-looking perspective on its potential as a kinase inhibitor and exploring other plausible therapeutic avenues.

The 2-Amino-5-bromo-4-methylpyridine Core: A Foundation for Kinase Inhibition

The therapeutic potential of this compound is intrinsically linked to its core structure: 2-amino-5-bromo-4-methylpyridine. This scaffold is a recognized pharmacophore in the design of kinase inhibitors[1]. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

The 2-aminopyridine moiety is adept at forming critical hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases[1]. The strategic placement of a bromine atom at the 5-position and a methyl group at the 4-position provides a versatile platform for synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties[1].

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary hypothesized mechanism of action for this compound is the competitive inhibition of ATP binding to protein kinases. The acetamide group at the 2-amino position can modulate the hydrogen bonding interactions with the kinase hinge. While acylation of the 2-amino group can sometimes decrease inhibitory activity by disrupting these interactions, it can also be a key modification to enhance selectivity for specific kinases or to improve drug-like properties[1].

Diagram: Proposed Kinase Inhibition Mechanism

Sources

N-(5-Bromo-4-methylpyridin-2-yl)acetamide: A Comprehensive Technical Guide for Advanced Organic Synthesis

Introduction: Strategic Importance of the 2-Acetamido-5-bromopyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is paramount for the development of novel therapeutics. Among these, N-(5-Bromo-4-methylpyridin-2-yl)acetamide has emerged as a particularly valuable and versatile intermediate. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom, a methyl group, and an acetamido group, offers a trifecta of functionalities that medicinal chemists can exploit for molecular elaboration.

The bromine atom at the 5-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. This capability is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The 2-acetamido group, a bioisostere for other hydrogen bond donors and acceptors, often plays a critical role in molecular recognition, particularly in the hinge region of kinase ATP-binding sites. The 4-methyl group provides a steric and electronic handle to fine-tune the molecule's properties.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound as a building block in organic synthesis, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 142404-82-8 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Storage | Sealed in dry, Room Temperature | [1] |

While specific, publicly available spectroscopic data for this compound is limited, the following table provides the detailed, experimentally determined data for the closely related isomer, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which serves as a valuable reference for characterization.[3]

| Spectroscopic Data for N-[5-bromo-2-methylpyridine-3-yl]acetamide | |

| ¹H-NMR (CDCl₃) | δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃) |

| ¹³C-NMR (CDCl₃ + CD₃OD) | δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1 |

| EI-MS m/z (+ion mode) | 229 [M + H]⁺, 207 [M − CH₃]⁺, 150 [M − Br]⁺ |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process commencing with the regioselective bromination of 2-Amino-4-methylpyridine, followed by the acetylation of the resulting 2-Amino-5-bromo-4-methylpyridine. The following workflow and detailed protocols are based on established and reliable methodologies.[4]

Part 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from a high-yield procedure that utilizes N-Bromosuccinimide (NBS) for selective bromination.[4]

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methylpyridine (1.0 eq.) in DMF. Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: In a separate flask, dissolve NBS (1.0 eq.) in DMF. Add this solution dropwise to the cooled solution of 2-Amino-4-methylpyridine, maintaining the temperature between 0-5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.[4]

-

Work-up and Isolation: Pour the reaction mixture into a beaker of cold water. A brown solid will precipitate.[4]

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product is then washed with acetonitrile to remove impurities.[4]

-

Drying: Dry the purified solid under vacuum to yield 2-Amino-5-bromo-4-methylpyridine. A typical yield for this procedure is around 80%.[4]

Part 2: Synthesis of this compound

This protocol is adapted from the acetylation of the isomeric 5-bromo-2-methylpyridin-3-amine.[3]

Objective: To synthesize this compound by acetylating 2-Amino-5-bromo-4-methylpyridine.

Materials:

-

2-Amino-5-bromo-4-methylpyridine

-

Acetic anhydride

-

Acetonitrile

-

Magnetic stirrer and stir bar

-

Round bottom flask with reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-Amino-5-bromo-4-methylpyridine (1.0 eq.) in acetonitrile.

-

Addition of Acetylating Agent: Add acetic anhydride (1.5 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold acetonitrile or diethyl ether. The product can be further purified by recrystallization if necessary.

-

Drying: Dry the final product under vacuum.

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block primarily utilized for its ability to undergo palladium-catalyzed cross-coupling reactions at the bromine-substituted 5-position. The acetamido group at the 2-position modulates the electronic properties of the pyridine ring and can also participate in hydrogen bonding, influencing the conformation and biological activity of the final molecule.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for the Suzuki coupling of bromopyridines.[3]

-

Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle.[3]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often employed to dissolve both the organic and inorganic reaction components.[3]

Detailed Experimental Protocol for a Representative Suzuki Coupling:

This protocol is based on the successful coupling of the isomeric N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids.[3]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (1.5-2.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines, leading to the synthesis of 5-amino-substituted pyridine derivatives.

Detailed Experimental Protocol for a Representative Buchwald-Hartwig Amination:

This protocol is a general procedure adapted from methodologies for similar bromopyridine substrates.[5]

-

Reaction Setup: In a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate or sodium tert-butoxide, 1.4-2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then washed, dried, and concentrated.

-

Purification: Purify the product by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-acetamido-5-aryl-4-methylpyridine scaffold, readily accessible from this compound, is a privileged structure in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6]

Targeting Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for proper cell division. Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis.[6] Therefore, inhibiting PLK4 is a promising therapeutic strategy.

Derivatives of the 2-amino-5-aryl-4-methylpyridine core, synthesized from the title building block, are designed to fit into the ATP-binding pocket of the PLK4 enzyme. The 2-acetamido group often forms key hydrogen bonds with the hinge region of the kinase, while the 5-aryl substituent can be modified to enhance potency and selectivity by interacting with other regions of the binding site.[6]

Targeting p38 MAP Kinase